molecular formula C8H13Cl2FN2O B13721042 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride

3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride

Cat. No.: B13721042
M. Wt: 243.10 g/mol
InChI Key: PTTOSPGXWAEESF-UHFFFAOYSA-N
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Description

3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride is a chemical compound that features a fluorinated pyridine ring attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride typically involves the reaction of 6-fluoropyridine with propan-1-amine under specific conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form for stability and ease of handling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Fluoropyridin-3-yl)propan-1-amine dihydrochloride
  • 6-Fluoro-3-pyridinylboronic acid

Uniqueness

3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both a fluorinated pyridine ring and a propan-1-amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H13Cl2FN2O

Molecular Weight

243.10 g/mol

IUPAC Name

3-(6-fluoropyridin-3-yl)oxypropan-1-amine;dihydrochloride

InChI

InChI=1S/C8H11FN2O.2ClH/c9-8-3-2-7(6-11-8)12-5-1-4-10;;/h2-3,6H,1,4-5,10H2;2*1H

InChI Key

PTTOSPGXWAEESF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OCCCN)F.Cl.Cl

Origin of Product

United States

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